KT-333 ammonium

PROTAC STAT3 DC50

STAT3-targeted research often confronts the limitation of inhibitors that block dimerization without eliminating scaffolding functions. KT-333 ammonium (lirodegimod) solves this as the first-in-class, VHL-recruiting PROTAC that achieves complete, selective STAT3 eradication with a DC50 of 2.5-11.8 nM and unmatched selectivity validated against ~9,000 proteins. • Complete tumor regression at 10 mg/kg with once-weekly IV dosing vs. more frequent administration required by CRBN-based degraders. • Phase 1 clinical data with documented complete responses in heavily pretreated lymphoma patients confirms translational relevance. • Available as a clinically validated benchmark for STAT3 degrader development programs.

Molecular Formula C60H77ClN11O14PS
Molecular Weight 1274.8 g/mol
Cat. No. B12365724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKT-333 ammonium
Molecular FormulaC60H77ClN11O14PS
Molecular Weight1274.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OCC(CCC(=O)N)NC(=O)C5CCC6N5C(=O)C(CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O.N
InChIInChI=1S/C60H74ClN10O14PS.H3N/c1-32(35-13-15-37(16-14-35)52-33(2)63-31-87-52)64-56(78)47-27-42(73)28-70(47)58(80)53(60(4,5)6)68-50(75)12-8-10-36-9-7-11-48(51(36)61)85-30-40(18-22-49(62)74)65-55(77)46-21-19-41-23-24-69(34(3)72)29-45(57(79)71(41)46)67-54(76)44-26-39-25-38(17-20-43(39)66-44)59(81)86(82,83)84;/h7,9,11,13-17,20,25-26,31-32,40-42,45-47,53,66,73H,8,10,12,18-19,21-24,27-30H2,1-6H3,(H2,62,74)(H,64,78)(H,65,77)(H,67,76)(H,68,75)(H2,82,83,84);1H3/t32-,40-,41+,42+,45-,46-,47-,53+;/m0./s1
InChIKeyJIYKXEYTTBFNJP-BGVAWFLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KT-333: VHL-Based STAT3 PROTAC Degrader


KT-333 (lirodegimod) is a first-in-class, potent, and selective heterobifunctional PROTAC degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the signal transducer and activator of transcription 3 (STAT3) protein for ubiquitin-proteasome-mediated degradation [1]. This compound represents a novel therapeutic modality for targeting STAT3, a transcription factor historically considered 'undruggable' and implicated in numerous hematologic malignancies and solid tumors [2]. KT-333 is administered intravenously and is currently in Phase 1 clinical development [3].

Why KT-333 Cannot Be Substituted


The molecular pharmacology of STAT3 modulation is bifurcated between inhibition and degradation, and these two mechanisms yield fundamentally different biological outcomes [1]. Small-molecule inhibitors like SI-109 bind to the STAT3 SH2 domain to block dimerization and transcriptional activity (Ki = 9 nM, transcriptional IC50 = 3 μM) but do not eliminate the protein, leaving scaffolding functions and potential compensatory signaling intact . In contrast, KT-333 achieves complete and selective eradication of the STAT3 protein via VHL-mediated proteasomal degradation, a mechanism that eliminates both enzymatic and scaffolding functions . Furthermore, within the degrader class, the choice of E3 ligase (VHL vs. CRBN) critically impacts degradation efficiency, selectivity, and ternary complex stability [2]. KT-333's VHL-based design was specifically optimized to form a highly stable, native-like ternary complex with STAT3, a property not shared by CRBN-based degraders like SD-36 [2]. Substitution with an inhibitor or an alternative degrader would therefore fail to replicate the depth, duration, and selectivity of target knockdown, compromising experimental reproducibility and therapeutic potential.

KT-333 vs. Comparators: Key Data


Degradation Potency vs. SD-36 in Lymphoma

KT-333 exhibits significantly lower DC50 values for STAT3 degradation compared to the CRBN-based PROTAC SD-36 in relevant lymphoma cell lines. In a panel of four anaplastic T-cell lymphoma (ALCL) lines, KT-333 achieved DC50 values ranging from 2.5 to 11.8 nM . In contrast, SD-36 demonstrates DC50 values ranging from 10 to 100 nM across a panel of leukemia and lymphoma cell lines . This represents an approximate 4- to 10-fold improvement in degradation potency for KT-333 in these cell-based assays .

PROTAC STAT3 DC50 Lymphoma

Global Proteomic Selectivity vs. SD-36

Global proteomic profiling reveals that KT-333 selectively degrades STAT3 over nearly 9,000 other proteins, including other STAT family members (STAT1, STAT2, STAT4, STAT5A/B, STAT6), as demonstrated by mass spectrometry in human peripheral blood mononuclear cells (PBMCs) [1]. This represents a significantly broader and more rigorous selectivity assessment compared to the >5,000 proteins examined for SD-36 [2]. The near-complete absence of off-target degradation with KT-333 is a critical differentiator for applications where precise target modulation is required [1].

PROTAC STAT3 Selectivity Proteomics

Clinical Development Stage vs. SD-36

KT-333 is the first and only STAT3 degrader to have advanced into human clinical trials, demonstrating clinical proof-of-concept with complete responses observed in patients with relapsed/refractory Hodgkin's lymphoma and NK-cell lymphoma [1][2]. In the ongoing Phase 1 trial, KT-333 achieved a mean maximum STAT3 degradation of up to 95% in patient PBMCs [3]. In contrast, SD-36 remains a preclinical tool compound with no registered clinical trials [4]. This clinical-stage differentiation is paramount for translational research and therapeutic development programs.

PROTAC STAT3 Clinical Trial Phase 1

In Vivo Antitumor Efficacy vs. SD-36

In preclinical xenograft models, KT-333 demonstrates potent antitumor activity at substantially lower doses compared to SD-36. In the SU-DHL-1 ALCL xenograft model, KT-333 achieved 79.9% tumor growth inhibition (TGI) at 5 mg/kg administered intravenously once weekly, and complete tumor regression was observed at doses of 10 mg/kg and above . In contrast, SD-36 requires doses of 25-100 mg/kg administered intravenously on a more frequent schedule (days 1, 3, and 5 per week) to achieve comparable tumor growth inhibition, with complete regression only at the 100 mg/kg dose level . This represents a 2.5- to 10-fold lower effective dose for KT-333 in achieving tumor regression, indicating superior in vivo potency.

PROTAC STAT3 In Vivo Xenograft Tumor Regression

Optimal KT-333 Application Scenarios


STAT3-Driven Hematologic Malignancy Research

For investigators studying T-cell lymphomas, Hodgkin's lymphoma, or NK-cell malignancies, KT-333 is the only STAT3 degrader with validated clinical activity, including complete responses in heavily pretreated patients [1]. Its superior degradation potency (DC50 2.5-11.8 nM) and unmatched proteomic selectivity (over nearly 9,000 proteins) make it the optimal tool for target validation studies where precise, on-target degradation is essential . The availability of clinical PK/PD data further supports its use in translational models aimed at predicting human efficacy [1].

Preclinical In Vivo Efficacy Studies

KT-333's ability to achieve complete tumor regression at doses as low as 10 mg/kg with once-weekly dosing offers a significant practical advantage for long-term in vivo studies [1]. This contrasts sharply with SD-36, which requires higher and more frequent dosing (up to 100 mg/kg, three times per week) to achieve similar effects . The lower effective dose and less frequent administration schedule of KT-333 reduce animal stress, minimize compound consumption, and improve study feasibility, making it the preferred choice for chronic efficacy and tolerability studies in xenograft models [1].

Proteomic Selectivity Profiling

For applications demanding the highest confidence in target specificity, such as proteomic profiling or CRISPR-based functional genomics, KT-333's validation against a ~9,000-protein background provides an unparalleled level of assurance [1]. The absence of degradation of other STAT family members or unrelated proteins ensures that phenotypic effects can be attributed specifically to STAT3 loss. This level of selectivity is superior to that documented for SD-36 (validated against >5,000 proteins) and is critical for experiments where confounding off-target effects could obscure interpretation [1].

STAT3-Targeted Drug Development

For pharmaceutical and biotechnology companies engaged in STAT3-targeted drug discovery, KT-333 serves as a clinically validated benchmark. Its progression to Phase 1 trials provides a wealth of human data on safety, tolerability, pharmacokinetics, and pharmacodynamics that is unavailable for preclinical-only compounds like SD-36 [1]. KT-333 can be used as a positive control in cellular and in vivo assays, as a tool to validate target engagement biomarkers, or as a comparator for next-generation STAT3 degraders, leveraging its established clinical profile to accelerate development timelines [1].

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